molecular formula C17H18N2O B11853431 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one

Cat. No.: B11853431
M. Wt: 266.34 g/mol
InChI Key: SZTPIZQQBNMZEM-UHFFFAOYSA-N
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Description

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with p-tolualdehyde to form an imine intermediate, which is then cyclized using a suitable reagent such as sodium hydride or lithium diisopropylamide (LDA) to form the azetidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized azetidine derivatives .

Scientific Research Applications

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzyl and p-tolyl groups, which impart distinct chemical and biological properties. The combination of these groups with the azetidine ring enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-amino-1-benzyl-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C17H18N2O/c1-12-7-9-14(10-8-12)16-15(18)17(20)19(16)11-13-5-3-2-4-6-13/h2-10,15-16H,11,18H2,1H3

InChI Key

SZTPIZQQBNMZEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)N

Origin of Product

United States

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